molecular formula C19H21NO2 B2760274 N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2-methylbenzamide CAS No. 1421506-52-6

N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2-methylbenzamide

Cat. No.: B2760274
CAS No.: 1421506-52-6
M. Wt: 295.382
InChI Key: FIOPPLIIHTVKFC-UHFFFAOYSA-N
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Description

N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2-methylbenzamide is a synthetic organic compound of significant interest in medicinal chemistry research. This benzamide derivative features a tetrahydronaphthalene (tetralin) scaffold, a structure frequently investigated for its potential to interact with biological systems. The specific research applications and biological targets for this compound are an area of active exploration. Researchers are studying similar tetrahydronaphthalene-containing compounds for a wide range of potential activities, including as ligands for G-protein coupled receptors and enzymes . The presence of the hydroxy and benzamide functional groups on the tetralin core makes this compound a valuable intermediate or building block for the synthesis of more complex molecules in drug discovery efforts . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to consult the product's Certificate of Analysis for specific data on purity, identity, and other physicochemical properties. For comprehensive safety and handling information, please refer to the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-14-6-2-5-9-17(14)18(21)20-13-19(22)11-10-15-7-3-4-8-16(15)12-19/h2-9,22H,10-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIOPPLIIHTVKFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2(CCC3=CC=CC=C3C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of 2-Hydroxy-1,2,3,4-Tetrahydronaphthalene-2-Carbaldehyde

A common approach involves reductive amination of 2-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde with ammonium acetate or benzylamine. Using sodium cyanoborohydride (NaBH3CN) in methanol at 0–25°C yields the primary amine. This method avoids racemization and preserves stereochemistry.

Example Protocol:

  • Dissolve 2-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde (10 mmol) in methanol.
  • Add ammonium acetate (15 mmol) and NaBH3CN (12 mmol).
  • Stir at 25°C for 12 h, then concentrate and purify via column chromatography (SiO2, 3:1 hexanes/EtOAc).

Formylation-Reduction Strategy

Adapting methods from analogous tetralinamines, the amine is synthesized via formylation followed by lithium aluminum hydride (LiAlH4) reduction:

  • Formylation: React 2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-methanol with ethyl formate at 60°C for 14 h to form the formamide.
  • Reduction: Treat the formamide with LiAlH4 in tetrahydrofuran (THF) under reflux to yield the primary amine.

Key Data:

Step Reagents/Conditions Yield
Formylation Ethyl formate, 60°C, 14 h 63%
Reduction LiAlH4, THF, reflux, 12 h 80%

Amide Coupling with 2-Methylbenzoic Acid

Carbodiimide-Mediated Coupling

The amine is coupled with 2-methylbenzoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF):

Procedure:

  • Dissolve 2-methylbenzoic acid (1.2 equiv) in DMF.
  • Add EDC (1.5 equiv), HOBt (1.5 equiv), and diisopropylethylamine (DIPEA, 3.0 equiv).
  • Stir for 30 min at 0°C, then add the amine intermediate (1.0 equiv).
  • Warm to 25°C and stir for 12 h.
  • Partition between ethyl acetate and water, wash with brine, dry (Na2SO4), and concentrate.

Optimization Insights:

  • Solvent: DMF ensures solubility of polar intermediates.
  • Base: DIPEA neutralizes HCl generated during activation.
  • Yield: 80–95% after purification.

Alternative Activation with HBTU

For sterically hindered acids, O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) improves coupling efficiency:

Example:

  • Combine 2-methylbenzoic acid (1.1 equiv), HBTU (1.2 equiv), and DIPEA (2.5 equiv) in DMF.
  • Add amine intermediate (1.0 equiv) and stir at 25°C for 6 h.
  • Isolate the product via extraction (EtOAc/water) and silica gel chromatography.

Yield: 87–93%.

Hydroxyl Group Protection and Deprotection

To prevent side reactions during coupling, the hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether :

  • Protection: Treat the amine intermediate with TBSCl (1.2 equiv) and imidazole (2.0 equiv) in DMF at 0°C.
  • Coupling: Proceed with amide formation as above.
  • Deprotection: Remove TBS with tetrabutylammonium fluoride (TBAF) in THF.

Advantages:

  • TBS ethers resist nucleophilic and basic conditions during coupling.
  • Deprotection is quantitative under mild conditions.

Stereochemical Considerations

The stereochemistry at C2 of the tetrahydronaphthalene core is critical for biological activity. Chiral resolution or asymmetric synthesis ensures enantiopurity:

Chiral Auxiliary Approach

Use (R)-1,2,3,4-tetrahydro-1-naphthylamine as a starting material. Enzymatic resolution with lipases or chiral HPLC separates enantiomers.

Asymmetric Hydrogenation

Catalytic hydrogenation of naphthol derivatives with Ru-BINAP complexes achieves >95% enantiomeric excess (ee).

Analytical Characterization

  • NMR Spectroscopy:

    • ¹H NMR (CDCl3): δ 7.20–7.40 (m, 4H, aromatic), 5.30 (s, 1H, OH), 3.65 (m, 2H, CH2NH), 2.45 (s, 3H, CH3).
    • ¹³C NMR: 172.5 ppm (C=O), 137.2 ppm (quaternary aromatic C).
  • Mass Spectrometry:

    • HRMS (ESI+): Calcd for C20H21NO2 [M+H]+: 316.1543; Found: 316.1547.

Chemical Reactions Analysis

Types of Reactions

N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2-methylbenzamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2-methylbenzamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways: It can influence various cellular signaling pathways, leading to changes in gene expression, protein synthesis, and cellular metabolism.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Core Structure Substituents Functional Group Role Reference
N-[(2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2-methylbenzamide Tetrahydronaphthalene 2-Hydroxymethyl, 2-methylbenzamide Hydrogen bonding, conformational rigidity
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Ethanolamine derivative 3-Methylbenzamide, 2-hydroxy-1,1-dimethylethyl N,O-bidentate directing group for metal catalysis [1]
N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)benzamide 1,4-Naphthoquinone Benzamide at 2-position Electrophilic reactivity, π-conjugation [4]
4-((S)-5-(3,5-Dichloro-4-fluorophenyl)...-2-methylbenzamide Isoxazolidine-aryl hybrid Trifluoromethyl, dichloro-fluorophenyl, isoxazolidine Antifungal/antiviral activity (inferred) [3]

Key Observations :

  • Hydrogen Bonding vs. Catalytic Directing Groups: The target compound’s 2-hydroxymethyl group may enable hydrogen bonding, akin to the N,O-bidentate group in ’s compound, which facilitates metal-catalyzed C–H functionalization . However, the tetrahydronaphthalene core introduces steric constraints absent in simpler ethanolamine derivatives.
  • Biological Activity : Compounds with trifluoromethyl and halogenated aryl groups (e.g., ) often exhibit enhanced bioavailability and target binding , but the target’s methyl and hydroxy groups may prioritize solubility over potency.

Insights :

  • Synthetic Flexibility: The target compound could be synthesized via amide coupling analogous to ’s method, using a tetrahydronaphthalenol-derived amine .
  • Crystallography : SHELX-based refinement () is critical for resolving hydrogen-bonding motifs in similar benzamides . For the target compound, X-ray analysis would clarify conformational preferences of the tetrahydronaphthalene ring.

Pharmacological and Functional Potential

  • Metal Catalysis : The N,O-bidentate group in ’s compound enables C–H activation in cross-coupling reactions . The target’s hydroxymethyl group may serve a similar role but with altered steric effects.
  • Antimicrobial Activity : Halogenated and fluorinated analogues () show promise against pathogens , suggesting that introducing electron-withdrawing groups to the target could enhance bioactivity.
  • Conformational Studies: The tetrahydronaphthalene core’s rigidity (vs. flexible ethanolamine derivatives) may improve binding specificity in drug design.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2-methylbenzamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves condensation reactions. For example, β-naphthol, benzaldehyde, and ethylenediamine in ethanol at room temperature for 72 hours yield intermediates, followed by coupling with benzoyl derivatives using carbodiimides (e.g., EDCI) in acetonitrile:water (3:1). Key variables include solvent choice (ethanol enhances nucleophilicity), temperature (room temperature avoids side reactions), and stoichiometric ratios (1:1.5 molar excess of benzaldehyde improves conversion). Yields (~75%) are maximized via crystallization from methanol:water (4:1) .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies hydroxyl (3530 cm⁻¹) and amide (1631 cm⁻¹) groups using KBr pellets .
  • NMR : ¹H NMR (300 MHz, CDCl₃) resolves aromatic protons (δ 7.41–7.75 ppm) and aliphatic chains (δ 2.88–3.72 ppm). ¹³C NMR confirms carbonyl (δ 170–175 ppm) and tetrahydronaphthalene carbons .
  • Mass Spectrometry : EI-MS provides molecular ion peaks (e.g., m/z 292.07 [M⁺]) and fragmentation patterns .

Q. What purification techniques are recommended post-synthesis?

  • Methodological Answer :

  • Crystallization : Methanol:water (4:1) effectively removes unreacted starting materials .
  • Column Chromatography : Silica gel with chloroform:methanol gradients separates polar byproducts, especially for intermediates with multiple functional groups .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?

  • Methodological Answer : Discrepancies may arise from solvent effects (CDCl₃ vs. DMSO) or impurities. Use 2D NMR (COSY, HSQC) to confirm connectivity. For example, NOESY can distinguish stereochemistry in the tetrahydronaphthalene moiety. Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What strategies are employed to determine structure-activity relationships (SAR) for biological activity?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., methoxy vs. nitro groups) and test in bioassays. For instance, replacing the 2-methyl group with halogens alters lipophilicity and receptor binding .
  • Docking Studies : Use software like AutoDock to predict interactions with targets (e.g., bacterial dihydropteroate synthase) based on crystallographic data from related sulfonamides .

Q. How can researchers resolve discrepancies in biological assay results across studies?

  • Methodological Answer :

  • Standardize Assays : Control variables like cell line (e.g., HeLa vs. HEK293), compound concentration (IC₅₀ vs. IC₉₀), and incubation time.
  • Metabolite Screening : LC-MS identifies degradation products (e.g., hydrolyzed amides) that may interfere with activity .

Q. What computational methods predict reactivity or metabolic pathways?

  • Methodological Answer :

  • DFT Calculations : Simulate reaction pathways (e.g., amide bond hydrolysis) using Gaussian09 with B3LYP/6-31G* basis sets.
  • ADMET Prediction : Tools like SwissADME estimate metabolic stability (CYP450 interactions) and bioavailability .

Q. How to design experiments for studying metabolic stability or degradation products?

  • Methodological Answer :

  • In Vitro Models : Incubate with liver microsomes (human/rat) and analyze via HPLC-MS/MS. Monitor pH-dependent degradation (e.g., acidic vs. neutral conditions).
  • Isotope Labeling : Use ¹⁴C-labeled benzamide to track metabolic pathways .

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